4-(isopropylthio)-N-(4-nitrophenyl)benzamide
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Overview
Description
4-(isopropylthio)-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an isopropylthio group attached to the benzene ring and a nitrophenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylthio)-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-nitroaniline with 4-(isopropylthio)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(isopropylthio)-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The isopropylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, hydrogen gas with palladium on carbon catalyst.
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-(isopropylthio)-N-(4-aminophenyl)benzamide.
Oxidation: 4-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide or 4-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(isopropylthio)-N-(4-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(isopropylthio)-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isopropylthio group can interact with thiol-containing enzymes or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(methylthio)-N-(4-nitrophenyl)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
4-(isopropylthio)-N-(4-aminophenyl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-(isopropylsulfinyl)-N-(4-nitrophenyl)benzamide: Similar structure but with a sulfinyl group instead of a thio group.
Uniqueness
4-(isopropylthio)-N-(4-nitrophenyl)benzamide is unique due to the combination of its functional groups, which provide distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(4-nitrophenyl)-4-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11(2)22-15-9-3-12(4-10-15)16(19)17-13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEQPZQTGQAMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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